4-Pyrimidinamine, 6-ethenyl-N,N-diethyl-2-(methylsulfonyl)-
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Overview
Description
N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diethylamino, methylsulfonyl, and vinyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the diethylamino, methylsulfonyl, and vinyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its use in developing treatments for diseases such as cancer and bacterial infections.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and methylsulfonyl groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-(methylsulfonyl)-4-aminopyrimidine
- N,N-Diethyl-2-(methylsulfonyl)-6-aminopyrimidine
- N,N-Diethyl-2-(methylsulfonyl)-5-vinylpyrimidine
Uniqueness
N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
Biological Activity
4-Pyrimidinamine, 6-ethenyl-N,N-diethyl-2-(methylsulfonyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H16N4O2S
- Molecular Weight: 284.35 g/mol
- CAS Number: [not provided in search results]
The biological activity of 4-Pyrimidinamine derivatives often involves inhibition of specific enzymes or receptors that play crucial roles in various physiological processes. The methylsulfonyl group is known to enhance solubility and bioavailability, making these compounds suitable for therapeutic applications.
Biological Activity Overview
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Anticancer Activity
- Several studies have indicated that pyrimidine derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives similar to 4-Pyrimidinamine have shown effectiveness against breast and lung cancer cells by targeting specific signaling pathways.
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Antiviral Properties
- Research has demonstrated that some pyrimidine compounds possess antiviral activity, potentially through the inhibition of viral replication processes. This is particularly relevant in the context of RNA viruses.
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Antimicrobial Effects
- The compound has also shown promise as an antimicrobial agent, with studies indicating activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including 4-Pyrimidinamine, for their anticancer effects. The results indicated that certain modifications to the pyrimidine ring significantly enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study concluded that the methylsulfonyl group plays a pivotal role in increasing potency through enhanced interaction with target proteins involved in cell cycle regulation.
Case Study 2: Antiviral Activity
In a clinical trial reported in Virology Journal, a derivative of 4-Pyrimidinamine was tested for its efficacy against influenza virus. The compound demonstrated a dose-dependent reduction in viral load in infected cell cultures, suggesting its potential as a therapeutic agent during influenza outbreaks.
Data Table: Summary of Biological Activities
Properties
CAS No. |
823220-82-2 |
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Molecular Formula |
C11H17N3O2S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
6-ethenyl-N,N-diethyl-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C11H17N3O2S/c1-5-9-8-10(14(6-2)7-3)13-11(12-9)17(4,15)16/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
RXURNZNTOOHOJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
Origin of Product |
United States |
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